Dodecyl and tetradecyl glycidyl ethers

Descripción general

Descripción

Dodecyl and tetradecyl glycidyl ethers are organic building blocks that participate in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .

Synthesis Analysis

The synthesis of dodecyl and tetradecyl glycidyl ethers involves the participation of these compounds in the formation of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .Molecular Structure Analysis

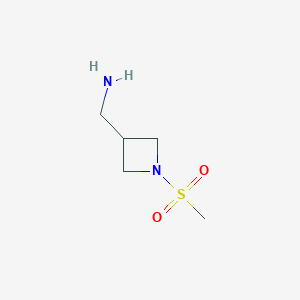

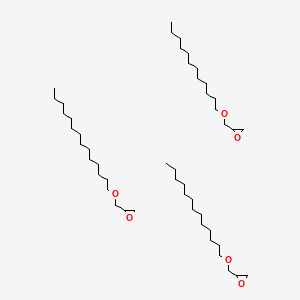

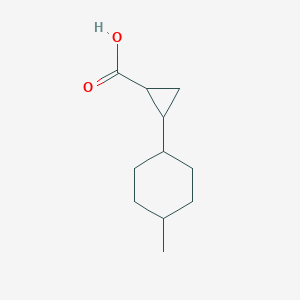

The molecular structure of dodecyl and tetradecyl glycidyl ethers is represented by the SMILES stringCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC2CO2.CCCCCCCCCCCCCCOCC3CO3 . Chemical Reactions Analysis

Dodecyl and tetradecyl glycidyl ethers are involved in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .Physical And Chemical Properties Analysis

Dodecyl and tetradecyl glycidyl ethers are liquid at room temperature. They have a refractive index of 1.447 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Epoxy Resin Viscosity Reduction

- Application Summary: Dodecyl and Tetradecyl Glycidyl Ethers are used as reactive diluents in epoxy resins . They are used to reduce the viscosity of epoxy resins, which facilitates their use in various applications .

- Methods of Application: A fatty alcohol mixture rich in C12-C14 alcohols is placed in a reactor with a Lewis acid catalyst. Then, epichlorohydrin is added slowly to control exotherm, which results in the formation of the halohydrins . This is followed by a caustic dehydrochlorination, to form C12-C14 alcohol glycidyl ether .

- Results/Outcomes: The use of these diluents reduced the initial viscosity of DGEBA (diglycidyl ether of bisphenol-A) by a factor of ten while maintaining glass transition temperatures above 90 °C . This provides compelling evidence of the possibility of developing new sustainable epoxy resins with characteristics and properties that can be fine-tuned by only adjusting the reactive diluent concentration .

Synthesis of High Molecular Weight Diblock Copolymers

- Application Summary: Dodecyl and Tetradecyl Glycidyl Ethers participate in the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers .

Synthesis of Other Molecules

- Application Summary: Dodecyl and Tetradecyl Glycidyl Ethers are used in the synthesis of other molecules .

Formulation into Coatings, Sealants, Adhesives, and Elastomers

- Application Summary: These compounds are formulated into coatings, sealants, adhesives, and elastomers .

- Results/Outcomes: Resins with this diluent tend to show improved workability .

Synthesis of Other Molecules

- Application Summary: Dodecyl and Tetradecyl Glycidyl Ethers are used in the synthesis of other molecules .

Formulation into Coatings, Sealants, Adhesives, and Elastomers

Safety And Hazards

Dodecyl and tetradecyl glycidyl ethers are classified as skin irritants. They carry the GHS07 pictogram and have the signal word “Warning”. The hazard statements associated with these compounds are H315 and H317, indicating that they can cause skin irritation and may cause an allergic skin reaction .

Direcciones Futuras

Dodecyl and tetradecyl glycidyl ethers are used as epoxy reactive diluents and are part of a family of glycidyl ethers used for viscosity reduction of epoxy resins . These resins are further formulated into coatings, sealants, adhesives, and elastomers . The use of these diluents reduces the initial viscosity of DGEBA by a factor of ten while maintaining glass transition temperatures above 90 °C . This suggests that there is potential for developing new sustainable epoxy resins with characteristics and properties that can be fine-tuned by only adjusting the reactive diluent concentration .

Propiedades

IUPAC Name |

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNWGKWITWNVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization] | |

| Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl and tetradecyl glycidyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Dodecyl and tetradecyl glycidyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

CID 56846565 | |

CAS RN |

68609-97-2 | |

| Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, mono[(C12-14-alkyloxy)methyl] derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)